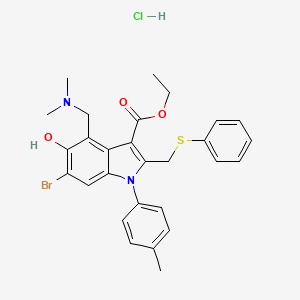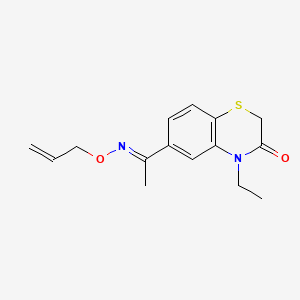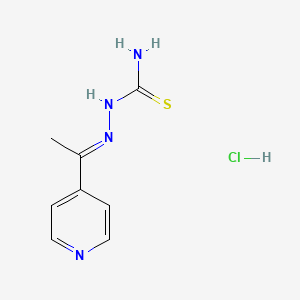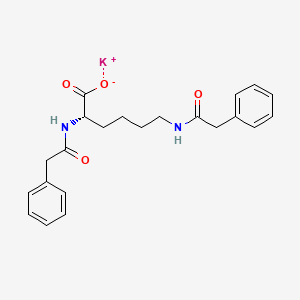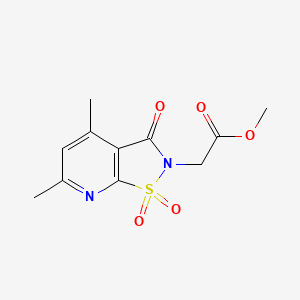
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is a chemical compound with a complex structure that includes a furan ring, a chlorophenyl group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3-dihydro-5-phenyl-2-hydroxy-3-oxo-2-furanacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and pharmacokinetics.
Uniqueness
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and provide specific interactions with molecular targets. The methyl ester group also contributes to its distinct chemical properties, affecting its solubility and reactivity.
Propiedades
Número CAS |
133880-36-1 |
|---|---|
Fórmula molecular |
C13H11ClO5 |
Peso molecular |
282.67 g/mol |
Nombre IUPAC |
methyl 2-[5-(4-chlorophenyl)-3-oxofuran-2-yl]ethaneperoxoate |
InChI |
InChI=1S/C13H11ClO5/c1-17-19-13(16)7-12-10(15)6-11(18-12)8-2-4-9(14)5-3-8/h2-6,12H,7H2,1H3 |
Clave InChI |
XUYRSVNTPKKLKO-UHFFFAOYSA-N |
SMILES canónico |
COOC(=O)CC1C(=O)C=C(O1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



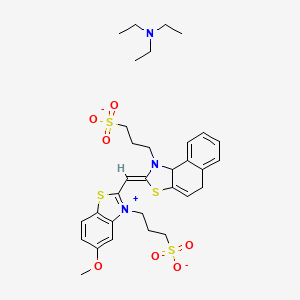
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
